molecular formula C17H13NO3 B2669626 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime CAS No. 338961-91-4

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime

Cat. No.: B2669626
CAS No.: 338961-91-4
M. Wt: 279.295
InChI Key: ODHOLPACXJQMDW-GIJQJNRQSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of “2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime” such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .

Scientific Research Applications

Synthesis and Molecular Studies

  • The synthesis and regioselective hydrogenolysis of dioxane-type (9'-anthracenyl)methylene acetal of methyl 2,3-di-O-methyl-alpha-D-glucopyranoside have been demonstrated, with applications in studying the conformation of such compounds through high-temperature molecular dynamics simulations and Density Functional Theory (DFT) geometry optimizations (Jakab et al., 2009).
  • A novel chlorinated tetracyclic compound, "(Z/E)-3-(1,8-dichloro-9,10-dihydro-9,10-ethanoanthracen-11-yl)acrylaldehyde," was synthesized and characterized, with theoretical studies and molecular docking suggesting its potential as an antidepressant-like compound (Sultan et al., 2017).

Photocatalytic and Electronic Properties

  • The photocatalytic oxygenation of anthracenes, including the synthesis of oxygenation products from 9,10-dimethylanthracene under visible light irradiation, highlights the potential of these compounds in producing epidioxyanthracenes and exploring the mechanisms of such reactions (Kotani et al., 2004).
  • The synthesis and properties of 9-anthraldehyde acetal of poly(vinyl alcohol) have been investigated, revealing insights into its kinetics, degree of acetalization, and interactions with electron donors, suggesting applications in materials science (Oshiro et al., 1973).

Antimicrobial and Biological Activity

  • New amino-acid derivatives of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide were synthesized and demonstrated antibacterial and antifungal activities, supporting the potential for further exploration of their antitumor and antioxidant actions (Zvarich et al., 2014).

Protective Groups and Synthetic Methodologies

  • Anthraldehyde acetals have been shown to be useful as regioselective protecting groups for carbohydrates, offering advantages such as increased crystallinity and facilitation of purification due to their strong absorbance and fluorescence (Ellervik, 2003).

Properties

IUPAC Name

2-[(2E)-2-methoxyiminoethyl]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-18-9-8-11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,9-10H,8H2,1H3/b18-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOLPACXJQMDW-GIJQJNRQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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